

## A Comparative Guide to Gold-198 and Iridium-192 in Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and characteristics of two radioisotopes, Gold-198 (198 Au) and Iridium-192 (192 Ir), used in brachytherapy, a form of internal radiation therapy. While the user's initial query specified **Gold-193**, a comprehensive literature search revealed no evidence of its use in radiotherapy. In contrast, Gold-198 has a history of use and is a more relevant comparator to the widely utilized Iridium-192. This guide synthesizes available experimental data to offer an objective analysis for researchers and professionals in drug development.

#### **Data Presentation: Quantitative Comparison**

The following table summarizes the key physical and clinical characteristics of Gold-198 and Iridium-192, facilitating a direct comparison of their properties relevant to radiotherapy applications.



| Feature                              | Gold-198 ( <sup>198</sup> Au)                                                                                                              | Iridium-192 ( <sup>192</sup> lr)                                                                                                                                                                |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Half-life                            | 2.7 days[1][2]                                                                                                                             | 73.83 days[3][4]                                                                                                                                                                                |
| Radiation Type                       | Beta particles (β <sup>-</sup> ) and<br>Gamma rays (γ)[1]                                                                                  | Beta particles (β <sup>-</sup> ) and<br>Gamma rays (γ)[3][4]                                                                                                                                    |
| Gamma Ray Energy                     | 0.412 MeV[2]                                                                                                                               | Average 0.38 MeV (range of principal emissions: 0.296 - 0.612 MeV)[5]                                                                                                                           |
| Beta Particle Energy (Max)           | 0.961 MeV[1]                                                                                                                               | Not specified in search results                                                                                                                                                                 |
| Tissue Penetration of Beta Particles | ~4 mm[1]                                                                                                                                   | Not specified in search results                                                                                                                                                                 |
| Common Applications                  | Prostate cancer, oral cancers (tongue, lip), gynecological cancers, ophthalmic tumors[6] [7][8][9][10][11]                                 | Prostate cancer, gynecological cancers, breast cancer, head and neck cancers, ophthalmic tumors[6][8][12][13][14]                                                                               |
| Brachytherapy Modality               | Primarily Low-Dose-Rate (LDR) as permanent implants (seeds/grains)[2][6]                                                                   | Both High-Dose-Rate (HDR) as a temporary source and Low-Dose-Rate (LDR) as temporary wires/needles[5]                                                                                           |
| Reported Clinical Outcomes           | High local tumor control rate in oral cancers.[2] For prostate cancer, used historically as colloidal solution and solid implants.[10][11] | For localized prostate cancer with HDR boost, 10-year biochemical relapse-free survival of 81.1%.[12] In cervical cancer, HDR brachytherapy shows high rates of local control and survival.[15] |
| Reported Side Effects                | For oral cancer, risk of seed displacement (11.8% of patients in one study).[2][7] General brachytherapy side effects apply.[16][17][18]   | For prostate cancer, potential for urinary (e.g., urethral stricture) and gastrointestinal side effects.[12][17][18][19] General brachytherapy side effects apply.[16][17][18]                  |



#### **Experimental Protocols**

The following sections detail generalized experimental protocols for brachytherapy using Gold-198 and Iridium-192, with a focus on prostate cancer as a common application for both isotopes.

## Gold-198 (198 Au) Permanent Seed Brachytherapy for Prostate Cancer

This protocol describes a Low-Dose-Rate (LDR) approach where radioactive seeds are permanently implanted into the prostate gland.

- Patient Selection and Pre-planning:
  - Patients with localized prostate cancer are selected based on clinical staging, Gleason score, and Prostate-Specific Antigen (PSA) levels.
  - Transrectal ultrasound (TRUS) is performed to determine the size and shape of the prostate gland.
  - A treatment plan is developed using specialized software to calculate the number and optimal placement of <sup>198</sup>Au seeds to deliver a prescribed radiation dose to the target volume while minimizing exposure to surrounding healthy tissues like the bladder and rectum.
- Implantation Procedure:
  - The procedure is typically performed under general or spinal anesthesia.
  - With the patient in the lithotomy position, a biplane TRUS probe is inserted into the rectum to visualize the prostate.
  - A template grid is placed against the perineum, and hollow needles are inserted through the grid into the prostate gland according to the pre-plan.
  - The <sup>198</sup>Au seeds (typically 2.5 mm in length and 0.8 mm in diameter) are then loaded into the needles and deposited at the planned locations within the prostate as the needles are



withdrawn.[2]

- Approximately 30-100 seeds may be implanted.[6]
- Post-procedural Dosimetry and Follow-up:
  - A post-implant CT scan and/or MRI is performed to verify the final seed positions and calculate the actual radiation dose delivered to the prostate and organs at risk.
  - Patients are monitored for acute side effects such as urinary retention or perineal pain.
  - Follow-up includes regular PSA testing to monitor treatment response.

# Iridium-192 (192 Ir) High-Dose-Rate (HDR) Brachytherapy for Prostate Cancer

This protocol outlines a temporary brachytherapy approach where a high-activity <sup>192</sup>Ir source is used to deliver radiation in one or more fractions.

- Patient Selection and Catheter Placement:
  - Similar to LDR brachytherapy, patient selection is based on cancer stage and risk factors.
     HDR brachytherapy is often used as a boost in combination with external beam radiation therapy (EBRT).[12]
  - Under anesthesia, hollow catheters (needles) are inserted through the perineum into the prostate gland using TRUS guidance and a template.[14]
- Treatment Planning and Delivery:
  - A CT scan or MRI is performed with the catheters in place.
  - A 3D treatment plan is created to define the target volume and organs at risk. The plan specifies the positions (dwell positions) and duration (dwell times) for the <sup>192</sup>Ir source within each catheter to deliver the prescribed dose conformally to the prostate.
  - The catheters are connected to a remote afterloading machine that houses the highactivity <sup>192</sup>Ir source.



- The <sup>192</sup>Ir source is automatically driven through each catheter, stopping at the planned dwell positions for the calculated dwell times. This process typically takes 5 to 15 minutes.
   [14]
- After the treatment is complete, the source is retracted back into the afterloader.
- Fractionation and Follow-up:
  - HDR brachytherapy may be delivered in one or multiple fractions.
  - The catheters are either removed after each fraction or left in place for subsequent treatments.
  - Follow-up care is similar to that for LDR brachytherapy, with monitoring for side effects and PSA levels.

### **Mandatory Visualization**

The following diagrams illustrate key aspects of the brachytherapy workflow and the radioactive decay processes of Gold-198 and Iridium-192.



Click to download full resolution via product page

Caption: A generalized workflow for prostate brachytherapy.







Click to download full resolution via product page

Caption: Simplified decay schemes for Gold-198 and Iridium-192.

#### **Concluding Remarks**

The choice between Gold-198 and Iridium-192 for brachytherapy depends on several factors, including the desired dose rate, treatment duration, and the specific clinical scenario. Iridium-192's longer half-life and suitability for both HDR and LDR applications have made it a more common choice in modern brachytherapy.[5] However, the very short half-life of Gold-198 is advantageous for permanent LDR implants, delivering a therapeutic dose over a short period. One study on oral cancer suggested fewer adverse events with Gold-198 compared to Iridium-192 in LDR brachytherapy.[2]

Further head-to-head clinical trials are necessary to definitively establish the superior efficacy of one isotope over the other for specific cancer types. Researchers and clinicians should consider the physical properties, logistical aspects of handling and source replacement, and the available clinical evidence when selecting a radioisotope for brachytherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Gold-198 Wikipedia [en.wikipedia.org]
- 2. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-192 | Radiation Emergencies | CDC [cdc.gov]
- 4. Iridium-192 Wikipedia [en.wikipedia.org]
- 5. 12.1.1 Iridium 192 OzRadOnc [ozradonc.wikidot.com]
- 6. Medical Isotope Irradiations MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 7. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of carcinoma of the prostate by interstitial radiation with radio-active gold (Au 198): a preliminary report PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Brachytherapy for Localized Prostate Cancers: The Northwest Hospital (Seattle) Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Brachytherapy Treatment for Prostate Cancer | KSK Cancer Center of Irvine [kskcancercenter.com]
- 15. mdpi.com [mdpi.com]
- 16. Physical and psychosocial side-effects of brachytherapy: a questionnaire survey PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Disadvantages of brachytherapy for prostate cancer [medicalnewstoday.com]
- 19. Prostate brachytherapy Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [A Comparative Guide to Gold-198 and Iridium-192 in Radiotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217023#efficacy-of-gold-193-in-radiotherapy-compared-to-iridium-192]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com